molecular formula C18H22N2O5 B11389878 3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11389878
M. Wt: 346.4 g/mol
InChI Key: CMTLQUWQEJYCDM-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is an organic compound that features a benzamide core substituted with a trimethoxyphenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C18H22N2O5/c1-10-5-6-13-12(7-10)18(25-20-13)19-17(21)11-8-14(22-2)16(24-4)15(9-11)23-3/h8-10H,5-7H2,1-4H3,(H,19,21)

InChI Key

CMTLQUWQEJYCDM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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